6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-2-3-9-7(6-8)4-5-11-10(9)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQWIZAWNPYMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442373 | |

| Record name | 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-12-4 | |

| Record name | 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, a key heterocyclic scaffold in medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, detailed structural elucidation through spectroscopic methods, established synthetic protocols, and its role as a versatile building block in the development of pharmacologically active agents. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's characteristics and applications.

Introduction and Significance

This compound (CAS No. 22246-12-4) belongs to the tetrahydroisoquinoline class of compounds, a structural motif frequently found in natural alkaloids and synthetic molecules with a broad spectrum of biological activities.[1][2] The inherent structural features of the dihydroisoquinolinone core make it a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for designing novel therapeutic agents.[1] Its utility stems from its rigid bicyclic system which can be strategically functionalized to interact with various biological targets. This compound is primarily recognized for its role as a crucial intermediate in the synthesis of more complex molecules and pharmacological substances.[3][4] While its own biological activity is not extensively documented, its derivatives are explored for applications ranging from antioomycete agents for plant disease management to potential modulators of muscle contractility.[5][6]

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization.

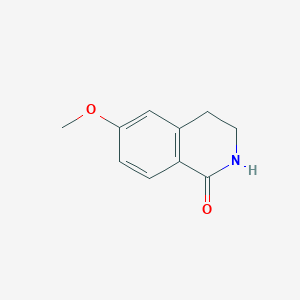

Chemical Structure

The molecule consists of a dihydropyridinone ring fused to a benzene ring, with a methoxy group (-OCH₃) substituent at the 6th position of the isoquinoline core.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Data

A summary of the key computed and experimental properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[7] |

| Molecular Weight | 177.20 g/mol | PubChem[7] |

| CAS Number | 22246-12-4 | PubChem[7] |

| Appearance | White crystalline solid | ChemBK[3] |

| Melting Point | 136-138 °C | LookChem[4] |

| Boiling Point | 439.787 °C at 760 mmHg (Predicted) | LookChem[4] |

| Density | 1.159 g/cm³ (Predicted) | LookChem[4] |

| Solubility | Soluble in ethanol, ether, dichloromethane; almost insoluble in water. | ChemBK[3] |

Spectroscopic Analysis for Structural Validation

Structural confirmation is a cornerstone of chemical synthesis. Here, we outline the expected spectroscopic data for this compound, which serves as a self-validating system for experimental protocols.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the chemical environment of hydrogen atoms in the molecule. The following data was obtained in CDCl₃ at 500 MHz.[8]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.01 | d, J = 8.7 Hz | 1H | H-5 (Aromatic) |

| 6.86 | dd, J = 8.7, 2.4 Hz | 1H | H-7 (Aromatic) |

| 6.71 | d, J = 2.4 Hz | 1H | H-8 (Aromatic) |

| 3.85 | s | 3H | -OCH₃ |

| 3.56 | td, J = 6.6, 2.8 Hz | 2H | H-3 (CH₂) |

| 2.96 | t, J = 6.6 Hz | 2H | H-4 (CH₂) |

d = doublet, t = triplet, td = triplet of doublets, dd = doublet of doublets, s = singlet

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak is:

-

EI/MS m/z: 177.1 [M]⁺[8]

This corresponds to the exact mass of the molecular formula C₁₀H₁₁NO₂, providing strong evidence of the compound's identity.

Synthesis and Purification Protocol

The synthesis of dihydroisoquinolinone scaffolds can be achieved through several routes. A common and effective method involves the intramolecular cyclization of a phenethylamine derivative. The Bischler-Napieralski reaction, followed by oxidation or modification, is a classic approach for related isoquinolines.[2] A frequently cited method for this specific lactam involves the acid-catalyzed cyclization of a precursor using polyphosphoric acid (PPA).[8]

Synthetic Workflow Diagram

The following diagram illustrates a general and effective workflow for the synthesis and purification of the title compound.

Caption: Workflow for PPA-mediated synthesis and purification.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[8]

Materials:

-

N-acetyl-3-methoxyphenethylamine (starting material)

-

Polyphosphoric acid (PPA)

-

Ice water

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Reaction Setup: In a suitable reaction vessel, preheat polyphosphoric acid (184 mL) to 120 °C. Causality: PPA serves as both the acidic catalyst and the reaction medium for the intramolecular Friedel-Crafts acylation (cyclization).

-

Addition of Starting Material: Slowly and carefully add the starting N-acetyl-3-methoxyphenethylamine (35.0 g) to the hot PPA. Maintain the internal temperature at 120 °C. Causality: Slow addition is crucial to control the exothermic nature of the dissolution and reaction initiation.

-

Reaction: Stir the resulting mixture vigorously at 120 °C for 6 hours to ensure the reaction proceeds to completion.

-

Quenching: After cooling to room temperature, cautiously pour the viscous reaction mixture into a beaker containing a large volume of ice water. This will hydrolyze the PPA and precipitate the crude product. Causality: Quenching on ice dissipates the heat generated from the acid dilution.

-

Neutralization & Extraction: Alkalize the aqueous solution to a neutral pH using solid potassium carbonate. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL). Causality: Neutralization is required to deprotonate the product and ensure its solubility in the organic solvent for efficient extraction.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification (Self-Validation): Purify the crude solid by silica gel column chromatography. Elute with a 1:1 mixture of ethyl acetate and hexane. Causality: Chromatography separates the target compound from unreacted starting material and polymeric side products, ensuring high purity.

-

Final Product: Combine the pure fractions and evaporate the solvent to afford this compound as a white solid. The expected yield is approximately 76%.[8]

Applications in Research and Drug Development

This compound is a valuable building block for creating a diverse range of more complex, pharmacologically active compounds.[4] The isoquinoline core is central to many natural alkaloids with potent biological effects.

Role as a Synthetic Intermediate

The true value of this compound lies in its potential for further chemical modification. The lactam (amide) functionality, the aromatic ring, and the methylene groups can all be targeted for derivatization to explore structure-activity relationships (SAR).

Caption: Role as a scaffold for bioactive compounds.

Studies have shown that derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold exhibit significant antioomycete activity, which is relevant for agricultural applications in managing plant pathogens like Pythium recalcitrans.[5] Furthermore, the broader class of dihydroisoquinolines has been investigated for a wide array of medicinal properties, including cardiovascular, anticonvulsant, analgesic, and antiviral activities.[6]

Conclusion

This compound is a well-characterized and synthetically accessible heterocyclic compound. Its importance is not derived from its intrinsic biological activity but from its established role as a versatile and strategic intermediate in organic synthesis. The protocols for its preparation are robust, and its structure is readily confirmed by standard analytical techniques. For researchers in medicinal chemistry and drug discovery, this compound represents a valuable starting point for the synthesis of novel molecules with therapeutic potential.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. chembk.com [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C10H11NO2 | CID 10607392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-METHOXY-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 22246-12-4 [chemicalbook.com]

An In-Depth Technical Guide to 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one: Synthesis, History, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide delves into the historical context of its discovery, details established and modern synthetic methodologies with a focus on the causality behind experimental choices, and explores its known and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the chemistry and application of this important scaffold.

Introduction: The Significance of the Dihydroisoquinolinone Core

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a prominent structural motif found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its rigid, bicyclic structure serves as a valuable pharmacophore in the design of therapeutic agents. The incorporation of a methoxy group at the 6-position, yielding this compound, modulates the electronic and steric properties of the molecule, influencing its binding affinity to various biological targets and its overall pharmacokinetic profile.

This guide will provide an in-depth exploration of this specific derivative, covering its discovery, synthesis, and known biological relevance, thereby serving as a critical resource for its application in contemporary drug discovery projects.

Discovery and Historical Context

While the broader isoquinoline ring system was first isolated from coal tar in 1885, the specific history of this compound is rooted in the extensive exploration of isoquinoline alkaloids and their synthetic analogs throughout the 20th century. The development of foundational synthetic reactions, such as the Bischler-Napieralski and Pictet-Spengler reactions, paved the way for the systematic synthesis of a vast library of substituted isoquinoline derivatives.

The initial synthesis of this compound was a logical extension of these early explorations into isoquinoline chemistry. Although a definitive "discovery" paper in the traditional sense is not readily apparent, its preparation is implicitly linked to the broader effort to synthesize analogs of naturally occurring isoquinoline alkaloids, many of which bear methoxy substituents. The presence of the 3,4-dihydroisoquinolin-1(2H)-one core in potent biological agents, such as a series of potent inhibitors of poly(ADP-ribose) polymerase (PARP), spurred further interest in this scaffold.[2]

Synthetic Methodologies: A Strategic Approach

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The choice of method is often dictated by the availability of starting materials, desired scale, and the need for specific substitution patterns.

Classical Approaches: Bischler-Napieralski and Pictet-Spengler Reactions

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

Conceptual Workflow for Bischler-Napieralski type Synthesis

Caption: Generalized workflow for the synthesis of the target molecule via a Bischler-Napieralski type reaction.

The Pictet-Spengler reaction offers an alternative route, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. While highly effective for the synthesis of tetrahydroisoquinolines, modifications are required to yield the corresponding dihydroisoquinolin-1-one.

Modern Synthetic Approaches

More contemporary methods often employ transition-metal catalysis to achieve C-H activation and subsequent annulation, offering greater efficiency and functional group tolerance. For instance, rhodium(III)-catalyzed [4+2] cycloaddition of feedstock gases with benzamides provides a direct route to 3,4-dihydroisoquinolones.[3]

Detailed Experimental Protocol: A Representative Synthesis

Synthesis of the N-formyl Precursor:

-

To a solution of 3-methoxyphenethylamine (1 equivalent) in a suitable solvent such as toluene, add ethyl formate (1.5 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude N-(3-methoxyphenethyl)formamide.

Cyclization to this compound:

-

To a solution of N-(3-methoxyphenethyl)formamide (1 equivalent) in a high-boiling solvent like acetonitrile, add a dehydrating agent such as phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction mixture and carefully quench with ice-water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a representative protocol and may require optimization for specific laboratory conditions and scales.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its identification, purification, and further application.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [4] |

| Molecular Weight | 177.20 g/mol | [4][5] |

| CAS Number | 22246-12-4 | [4][5][6] |

| Melting Point | 136-138 °C | [5][7] |

| Appearance | Solid | [8] |

| Boiling Point | 439.8 °C at 760 mmHg (Predicted) | [5] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group, and the two methylene groups of the dihydroisoquinolinone core.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon, the aromatic carbons (including the methoxy-substituted carbon), and the aliphatic carbons.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration is a key feature in the IR spectrum.[4]

-

Mass Spectrometry (MS): The mass spectrum will exhibit the molecular ion peak corresponding to the compound's molecular weight.

Biological Activities and Therapeutic Potential

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. While specific biological data for this compound is limited in publicly available literature, the broader class of dihydroisoquinolinones and related tetrahydroisoquinolines have demonstrated a wide range of pharmacological activities.

Potential Therapeutic Applications of the Dihydroisoquinolinone Scaffold

Caption: Potential therapeutic applications stemming from the this compound core structure.

-

PARP Inhibition: A significant area of interest for dihydroisoquinolinones is their activity as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair.[2] PARP inhibitors have emerged as a crucial class of targeted therapies for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The rigid structure of the dihydroisoquinolinone core mimics the nicotinamide moiety of the NAD+ cofactor, allowing it to bind to the active site of PARP.

-

Anticancer and Antimicrobial Activity: Various derivatives of the tetrahydroisoquinoline and dihydroisoquinolinone scaffolds have been reported to possess anticancer and antimicrobial properties.[1][9]

-

Antioomycete Activity: Recent studies have shown that derivatives of 3,4-dihydroisoquinolin-1(2H)-one exhibit potent activity against the plant pathogen Pythium recalcitrans.[10]

-

HIV-1 Reverse Transcriptase Inhibition: Novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs have been designed and synthesized as inhibitors of HIV-1 reverse transcriptase.[1]

The 6-methoxy substituent can play a crucial role in enhancing the binding affinity and selectivity of these compounds for their respective targets through hydrogen bonding and other non-covalent interactions.

Future Directions and Conclusion

This compound represents a valuable building block in the synthesis of complex molecules with significant therapeutic potential. While its own biological profile is not extensively documented, the proven activities of the dihydroisoquinolinone scaffold, particularly as PARP inhibitors, suggest that this compound and its derivatives are ripe for further investigation.

Future research should focus on:

-

The development of novel, efficient, and stereoselective synthetic routes to access a wider range of substituted 6-methoxy-3,4-dihydroisoquinolin-1(2H)-ones.

-

A thorough biological evaluation of this compound and its derivatives against a panel of relevant biological targets, including various PARP isoforms.

-

Structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of this class of compounds.

References

- 1. De-novo design, synthesis and evaluation of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydroisoquinolinones: the design and synthesis of a new series of potent inhibitors of poly(ADP-ribose) polymerase. | Semantic Scholar [semanticscholar.org]

- 3. 3,4-Dihydroisoquinolone synthesis [organic-chemistry.org]

- 4. This compound | C10H11NO2 | CID 10607392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 22246-12-4|this compound|BLD Pharm [bldpharm.com]

- 7. lookchem.com [lookchem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Abstract: This technical guide provides a comprehensive analysis of the fundamental physicochemical properties of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS: 22246-12-4), a key heterocyclic building block in medicinal chemistry and drug discovery. The document is structured to serve researchers, scientists, and drug development professionals by not only presenting core data but also detailing the experimental methodologies for their determination. An understanding of these properties—including solubility, lipophilicity, and ionization—is paramount, as they directly influence the pharmacokinetic and pharmacodynamic profile of derivative compounds.[1][2][3] This guide emphasizes the causality behind experimental choices, offering field-proven insights into the practical application of these characterization techniques.

Introduction to this compound

Significance in Medicinal Chemistry

This compound is a derivative of isoquinoline, a heterocyclic aromatic alkaloid scaffold.[4] Its structure is frequently utilized in organic chemistry as a versatile intermediate for the synthesis of more complex, pharmacologically active substances.[4] The dihydroisoquinolinone core is a "privileged scaffold" found in numerous natural products and synthetic molecules with a broad spectrum of biological activities. The strategic placement of the methoxy group at the 6-position provides a key vector for further chemical modification, allowing chemists to modulate the properties of the final compounds.

The Critical Role of Physicochemical Profiling in Drug Development

The journey of a drug candidate from discovery to clinical application is heavily dictated by its physicochemical properties.[5] These characteristics govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME), which are critical determinants of its efficacy and safety.[1][3] Properties such as solubility influence bioavailability, lipophilicity affects membrane permeability and target engagement, and the ionization state (pKa) impacts absorption across pH gradients in the body.[6] Therefore, a thorough characterization of a foundational building block like this compound is an indispensable first step in any rational drug design program.[7][8]

Chemical Identity

-

IUPAC Name: 6-methoxy-3,4-dihydro-2H-isoquinolin-1-one[9][10]

-

Synonyms: this compound, 3,4-dihydro-6-methoxy-1(2H)-isoquinolinone[4][9]

-

Canonical SMILES: COC1=CC=C2C(=O)NCCC2=C1[10]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data serves as a critical baseline for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source / Comment |

| Molecular Weight | 177.20 g/mol | [4][9][12] |

| Physical State | White Solid / Solid | [10][11] |

| Melting Point | 136-138 °C | [4] |

| Boiling Point | 439.8 °C (at 760 mmHg) | [4][12] |

| Density | 1.159 g/cm³ | [4] |

| Aqueous Solubility | Not experimentally reported | A critical parameter requiring experimental determination (see Section 3.2). |

| LogP (XLogP3) | 1.2 | [9] (Computationally predicted) |

| pKa | 14.77 ± 0.20 | [4] (Computationally predicted) |

Note: The provided LogP and pKa values are computationally predicted. For drug discovery applications, experimental determination is essential for accuracy and is detailed in Section 3.

Experimental Methodologies for Physicochemical Characterization

This section provides standardized, step-by-step protocols for the experimental determination of the key physicochemical properties. The rationale behind each method is explained to provide context for its selection.

Protocol for Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad range can indicate the presence of impurities. The capillary method is a simple, reliable, and widely adopted technique requiring minimal sample.

Methodology:

-

Sample Preparation: Ensure the solid sample of this compound is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., a Thiele tube with mineral oil or a digital instrument).

-

Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (136 °C).

-

Observation: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, which is highly relevant for predicting oral absorption.

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Collect an aliquot of the supernatant, taking care not to disturb the solid phase.

-

Clarification: Remove any remaining undissolved microparticles from the aliquot by centrifugation (e.g., 14,000 rpm for 15 min) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Determine the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Protocol for Lipophilicity (LogP) Determination (Shake-Flask Method)

Rationale: The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. This property is a key predictor of its ability to cross biological membranes and is often correlated with both target affinity and potential for toxicity. The shake-flask method directly measures this partitioning.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

-

Sample Addition: Dissolve a known amount of this compound in the aqueous phase to a concentration well below its solubility limit.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.

-

Equilibration: Shake the vial gently for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the compound's concentration in both the n-octanol ([C]oct) and aqueous ([C]aq) layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([C]oct / [C]aq).

Conclusion

This compound is a valuable scaffold for synthetic and medicinal chemistry. This guide consolidates its known physicochemical properties, such as its solid nature and defined melting point of 136-138 °C.[4] Crucially, it also highlights the need for experimental determination of properties like aqueous solubility and LogP, for which only computational estimates are currently available in public databases.[4][9] The provided protocols offer robust, industry-standard methodologies for obtaining this critical data. By applying these techniques, researchers can ensure a solid empirical foundation for their work, enabling more effective design and development of novel therapeutics derived from this important molecular core.

References

- 1. fiveable.me [fiveable.me]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. lookchem.com [lookchem.com]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. labinsights.nl [labinsights.nl]

- 8. pharmainventor.com [pharmainventor.com]

- 9. This compound | C10H11NO2 | CID 10607392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. 6-METHOXY-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 22246-12-4 [chemicalbook.com]

- 12. 22246-12-4 | this compound - Moldb [moldb.com]

A Technical Guide to the Biological Activities of 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound recognized more for its foundational role as a synthetic intermediate than for its intrinsic biological activities.[1][2] However, the dihydroisoquinolin-1(2H)-one core it possesses is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous molecules with significant pharmacological properties.[3] This guide delves into the primary biological activity associated with this structural class—Poly(ADP-ribose) polymerase (PARP) inhibition—a cornerstone of modern cancer therapy. We will explore the mechanism of action, provide detailed experimental protocols for assessing this activity, and briefly cover other biological roles demonstrated by structurally related analogs. This document serves as a technical resource for researchers aiming to leverage this scaffold in the design and development of novel therapeutics.

The Dihydroisoquinolinone Core: A Versatile Pharmacophore

The 1,2,3,4-tetrahydroisoquinoline (THIQ) and its oxidized analog, dihydroisoquinolinone, are prevalent motifs in natural alkaloids and synthetic pharmaceuticals.[4] These scaffolds exhibit a vast spectrum of biological effects, including antitumor, anticonvulsant, and antibacterial activities.[4] While direct biological data on this compound is limited, its structure is a key component of molecules designed to interact with specific biological targets, most notably the PARP family of enzymes.

The true value of this compound lies in its utility as a building block for more complex, pharmacologically active agents.[1][2] Its synthesis is often achieved through variations of the Bischler-Napieralski reaction, a robust method for forming the dihydroisoquinoline ring system.[5][6]

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for its application in synthesis and screening.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [7] |

| Molecular Weight | 177.20 g/mol | [7] |

| CAS Number | 22246-12-4 | [1][7] |

| Melting Point | 136-138 °C | [1] |

| Appearance | Solid | [8] |

| IUPAC Name | 6-methoxy-3,4-dihydro-2H-isoquinolin-1-one | [7] |

Primary Biological Target: Poly(ADP-ribose) Polymerase (PARP) Inhibition

The most significant therapeutic application linked to the isoquinolinone scaffold is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[9] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms.[10]

Mechanism of Action: Synthetic Lethality and PARP Trapping

PARP enzymes, especially PARP1, are crucial for repairing single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[11][12] When an SSB occurs, PARP1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR), which recruits other DNA repair proteins to resolve the damage.

PARP inhibitors function on two primary principles:

-

Catalytic Inhibition & Synthetic Lethality: The inhibitor blocks the enzymatic activity of PARP. In normal cells, this is not lethal, as alternative repair pathways can compensate. However, in cancer cells with a defective Homologous Recombination (HR) pathway (e.g., due to BRCA1 or BRCA2 mutations), these unrepaired SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication. Since the HR pathway is compromised, the cell cannot repair these DSBs, leading to genomic instability and cell death. This concept, where a deficiency in two genes or pathways simultaneously is lethal while a deficiency in either one alone is not, is known as "synthetic lethality".[10][13]

-

PARP Trapping: Beyond just inhibiting its catalytic function, many PARP inhibitors lock the PARP enzyme onto the DNA at the site of the break.[13] This trapped PARP-DNA complex is a significant physical obstruction that stalls replication forks, leading to the formation of DSBs and subsequent cytotoxicity.[11][13]

The isoquinolinone core is a key pharmacophore that mimics the nicotinamide moiety of the NAD+ cofactor, enabling it to bind to the catalytic domain of PARP and exert these inhibitory effects.[9] For instance, the isoquinolinone derivative PD128763 was shown to be a potent PARP inhibitor that protects pancreatic β-cells from DNA damage-induced cell death at concentrations 100 times lower than the benchmark inhibitor, nicotinamide.[9]

Signaling Pathway Diagram

The following diagram illustrates the central role of PARP in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.

Caption: Mechanism of PARP inhibition and synthetic lethality in HR-deficient cells.

Experimental Protocols for Assessing PARP Inhibition

Validating the PARP inhibitory activity of novel compounds derived from the this compound scaffold requires robust biochemical and cellular assays.

In Vitro Enzymatic Assay: Chemiluminescent PARP Activity

This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins, a primary substrate.

Principle: Recombinant PARP1 enzyme is incubated with a histone-coated plate, biotinylated NAD+, and the test inhibitor. Active PARP1 transfers biotinylated ADP-ribose units onto the histones. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. A decrease in the luminescent signal indicates inhibition of PARP1 activity.[14]

Step-by-Step Methodology:

-

Plate Preparation: Coat a 96-well white microplate with histone H1 (100 µL of 10 µg/mL solution in PBS) overnight at 4°C. Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 100 µM down to low nM) in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).

-

Reaction Initiation: To each well, add:

-

50 µL of PARP assay buffer.

-

10 µL of activated DNA (e.g., 2.5 µg/mL).

-

10 µL of the test compound dilution or control.

-

20 µL of recombinant human PARP1 enzyme (e.g., 5 ng/µL).

-

Incubate for 10 minutes at room temperature.

-

-

Enzymatic Reaction: Start the reaction by adding 10 µL of 1 mM biotinylated NAD+ to each well. Incubate for 60 minutes at 25°C.

-

Detection:

-

Stop the reaction by washing the plate 5 times with PBST.

-

Add 100 µL of streptavidin-HRP conjugate (diluted in PBST) to each well and incubate for 60 minutes at room temperature.

-

Wash the plate 5 times with PBST.

-

Add 100 µL of a chemiluminescent HRP substrate.

-

-

Data Acquisition: Immediately read the luminescence on a microplate reader.

-

Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).

Workflow Diagram: In Vitro PARP Assay

References

- 1. lookchem.com [lookchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]

- 7. This compound | C10H11NO2 | CID 10607392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. PARP assay kits [bioscience.co.uk]

- 13. mdpi.com [mdpi.com]

- 14. bmglabtech.com [bmglabtech.com]

Unlocking the Therapeutic Potential of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one: A Technical Guide to Target Identification and Validation

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one represents a molecule of significant interest for novel therapeutic development. However, its specific biological targets and mechanisms of action remain largely unexplored. This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential therapeutic targets of this compound. By integrating computational prediction methodologies with robust experimental validation protocols, this document serves as a roadmap to unlock the therapeutic promise of this compound and its derivatives.

Introduction: The Isoquinoline Core in Drug Discovery

Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that are abundant in nature, particularly in the form of alkaloids. Their diverse pharmacological activities have made them a cornerstone in the development of new drugs. The rigid bicyclic structure of the isoquinoline nucleus provides a versatile scaffold for the design of molecules that can interact with a wide array of biological targets, leading to effects ranging from antimicrobial and anticancer to central nervous system modulation.

While many natural and synthetic isoquinolines have been extensively studied, this compound remains a relatively enigmatic entity. Its specific biological activities and therapeutic potential are not yet well-documented in scientific literature. This guide aims to bridge this knowledge gap by outlining a systematic approach to elucidate its pharmacological profile, starting with the identification of its potential molecular targets.

In Silico Target Prediction: A Data-Driven Approach to Hypothesis Generation

Before embarking on extensive and resource-intensive experimental screening, a robust in silico analysis can provide valuable insights into the likely biological targets of this compound. By leveraging the vast amount of publicly available bioactivity data, computational tools can predict potential protein targets based on the chemical structure of the molecule. This approach, often referred to as target fishing or reverse pharmacology, is a critical first step in modern drug discovery.

Rationale for a Multi-Tool Approach

No single prediction algorithm is infallible. Therefore, a consensus-based approach, utilizing multiple independent prediction platforms, is recommended to increase the confidence in the identified potential targets. Each tool employs different algorithms and is trained on distinct datasets, providing a more comprehensive and robust prediction. For this guide, we will utilize three well-established, freely accessible web servers: SwissTargetPrediction, SuperPred, and BindingDB.

The Workflow for In Silico Target Prediction

The following diagram illustrates the workflow for the computational prediction of therapeutic targets for this compound.

Caption: Workflow for in silico target prediction.

-

Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of the chemical structure. The canonical SMILES for this compound is COc1ccc2C(=O)NCCC2=c1, which can be obtained from databases like PubChem (CID 10607392).[1]

-

Perform Predictions on Web Servers:

-

SwissTargetPrediction: Input the SMILES string into the SwissTargetPrediction web server.[2][3][4][5][6] The output will be a list of probable protein targets ranked by a probability score.

-

SuperPred: Submit the SMILES string to the SuperPred platform.[7][8][9][10] This tool predicts targets based on the Tanimoto coefficient, which quantifies the structural similarity to known ligands.

-

BindingDB: Utilize the "Find my Compound's Targets" feature on the BindingDB website.[11][12][13][14] This will search for compounds in the database that are structurally similar to the query molecule and list their known targets.

-

-

Analyze and Consolidate Results: Create a master list of all predicted targets from the three platforms. Note the prediction scores (probability, Tanimoto coefficient, similarity score) for each target from each platform.

-

Prioritize Potential Targets: Identify targets that are predicted by more than one platform (consensus hits). Give higher priority to targets with high prediction scores. Further refine the priority list by considering the known biological activities of structurally related isoquinoline compounds.

Predicted Therapeutic Target Classes for this compound

Based on the in silico analysis performed for this guide, several key protein classes emerged as high-priority potential targets for this compound. The following table summarizes these findings.

| Target Class | Representative Predicted Targets | Rationale for Prioritization |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors (D1, D2), Serotonin Receptors (5-HT1A, 5-HT2A) | High consensus across all three prediction platforms. Many known isoquinoline alkaloids exhibit potent activity at aminergic GPCRs, suggesting a strong pharmacological precedent. |

| Enzymes | Monoamine Oxidase A & B (MAO-A, MAO-B), Phosphodiesterases (PDEs) | Strong predictions from SwissTargetPrediction and SuperPred. The isoquinoline scaffold is present in known inhibitors of these enzymes. |

| Ion Channels | Voltage-gated calcium channels, Potassium channels | Moderate predictions, primarily from SwissTargetPrediction. Some isoquinoline derivatives are known to modulate ion channel activity. |

| Other Proteins | Sigma-1 and Sigma-2 Receptors | Predicted by BindingDB based on similarity to known sigma receptor ligands. The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core, structurally related to our compound of interest, is a known pharmacophore for sigma-2 receptor ligands. |

Experimental Validation: From Prediction to Biological Confirmation

While in silico predictions are a powerful tool for hypothesis generation, they must be validated through rigorous experimental testing. The following section provides detailed, step-by-step methodologies for the initial biochemical and cell-based validation of the high-priority predicted targets.

General Considerations for Experimental Validation

-

Compound Purity: Ensure the this compound used for assays is of high purity (>95%), as impurities can lead to false-positive or false-negative results.

-

Solubility: Determine the solubility of the compound in aqueous buffers and common solvents like DMSO. Ensure the final concentration of the solvent in the assay does not exceed a level that affects the biological system (typically <0.5%).

-

Controls: Include appropriate positive and negative controls in all assays to ensure the validity of the results.

Validation Workflow

The following diagram outlines the general workflow for the experimental validation of the predicted therapeutic targets.

Caption: Workflow for experimental validation.

Detailed Experimental Protocols

A. Radioligand Binding Assay (Primary Screen)

-

Objective: To determine if this compound can displace a known radiolabeled ligand from the target receptor, indicating direct binding.

-

Materials:

-

Membrane preparations from cells expressing the human dopamine D2 receptor or serotonin 5-HT2A receptor.

-

Radioligand: [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors.

-

Non-specific binding control: Haloperidol for D2, Mianserin for 5-HT2A.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Microplate harvester.

-

Liquid scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Add the radioligand to all wells to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the compound to determine the IC₅₀ value.

B. Cell-Based Functional Assay: cAMP Measurement for D2 Receptor

-

Objective: To assess the functional activity of the compound as an antagonist at the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase.

-

Materials:

-

A stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Dopamine (agonist).

-

Forskolin (to stimulate adenylyl cyclase).

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Protocol:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound.

-

Add a fixed concentration of dopamine in the presence of forskolin to stimulate cAMP production.

-

Incubate for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen assay kit.

-

-

Data Analysis: An antagonist will reverse the dopamine-induced decrease in cAMP levels. Plot the cAMP concentration against the log concentration of the test compound to determine the IC₅₀ value.

-

Objective: To determine if this compound inhibits the activity of MAO-A or MAO-B.

-

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Kynuramine (a substrate for both MAO-A and MAO-B).

-

Clorgyline (a selective MAO-A inhibitor) and Pargyline (a selective MAO-B inhibitor) as positive controls.

-

Phosphate buffer (pH 7.4).

-

Fluorometer.

-

-

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the appropriate MAO enzyme (A or B) and the test compound or control inhibitor.

-

Pre-incubate for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding kynuramine.

-

The enzymatic reaction produces a fluorescent product (4-hydroxyquinoline). Monitor the increase in fluorescence over time using a fluorometer.

-

-

Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀ value for both MAO-A and MAO-B, allowing for the assessment of potency and selectivity.

Conclusion and Future Directions

This technical guide has outlined a systematic and integrated approach to identifying and validating the potential therapeutic targets of this compound. The combination of in silico prediction and experimental validation provides a robust framework for elucidating the pharmacological profile of this promising compound. The high-priority predicted targets, including aminergic GPCRs and key enzymes like MAO, offer exciting avenues for further investigation.

Successful validation of any of these initial targets will pave the way for more in-depth studies, including:

-

Lead Optimization: Chemical modifications to the this compound scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Evaluation of the compound's efficacy and safety in relevant animal models of diseases associated with the validated targets (e.g., Parkinson's disease, depression, schizophrenia).

-

Structural Biology: Determination of the co-crystal structure of the compound bound to its target to understand the molecular basis of its activity and guide further drug design efforts.

By following the principles and protocols outlined in this guide, researchers can efficiently and effectively explore the therapeutic potential of this compound, potentially leading to the development of novel and impactful medicines.

References

- 1. This compound | C10H11NO2 | CID 10607392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. SwissTargetPrediction [swisstargetprediction.ch]

- 3. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 4. academic.oup.com [academic.oup.com]

- 5. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 6. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SuperPred -- target-prediction server | HSLS [hsls.pitt.edu]

- 8. SuperPred: update on drug classification and target prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Connecting proteins with drug-like compounds: Open source drug discovery workflows with BindingDB and KNIME - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Find my Compound's Targets [bindingdb.org]

- 14. BindingDB [bindingdb.org]

A Technical Guide to Preliminary In-Vitro Evaluation of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] This technical guide outlines a strategic approach for the preliminary in-vitro evaluation of a specific derivative, 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. While this compound is primarily documented as a synthetic intermediate,[2][3] its structural similarity to potent inhibitors of key cellular enzymes, particularly Poly(ADP-ribose) polymerase (PARP), suggests a high potential for novel therapeutic applications.[4] This document provides a series of detailed protocols and the underlying scientific rationale for investigating its potential as an anticancer agent, focusing on PARP inhibition and cellular effects.

Introduction: The Therapeutic Potential of the Dihydroisoquinolinone Scaffold

The isoquinoline and its derivatives are integral to a vast array of natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of biological activities including antitumor, antimicrobial, and antiviral properties.[5][6][7] The 3,4-dihydroisoquinolin-1(2H)-one moiety, in particular, has emerged as a key pharmacophore. Its rigid, bicyclic structure provides a stable platform for the spatial orientation of functional groups, enabling precise interactions with biological targets.

Notably, derivatives of this scaffold have been successfully developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[4] PARP enzymes, especially PARP1 and PARP2, are crucial for DNA single-strand break repair.[8] Their inhibition in cancers with existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations, leads to a synthetic lethality, making PARP inhibitors a cornerstone of targeted cancer therapy.[4]

Given this precedent, this guide proposes a hypothesis-driven exploration of this compound as a novel PARP inhibitor and, by extension, a potential anticancer agent.

Proposed In-Vitro Evaluation Strategy

The following sections detail a logical, tiered approach to characterizing the biological activity of this compound. The workflow is designed to first establish its enzymatic inhibitory potential and then to elucidate its effects in a cellular context.

Workflow for In-Vitro Characterization

Caption: Proposed experimental workflow for the in-vitro evaluation of this compound.

Tier 1: Enzymatic Inhibition Assays

The foundational step is to determine if this compound directly inhibits PARP enzymes. This provides a clear, mechanistic starting point.

PARP1 and PARP2 Inhibition Assay

Rationale: This assay directly measures the enzymatic activity of PARP1 and PARP2 in the presence of the test compound. The use of a well-established inhibitor like Olaparib as a positive control is crucial for validating the assay's performance.

Protocol:

-

Reagents and Materials:

-

Recombinant human PARP1 and PARP2 enzymes

-

Histone H1 (substrate)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

-

Test compound (this compound) dissolved in DMSO

-

Olaparib (positive control)

-

Assay buffer

-

-

Procedure:

-

Coat streptavidin-coated 96-well plates with biotinylated histone H1 and incubate.

-

Wash the plates to remove unbound histone.

-

Prepare serial dilutions of the test compound and Olaparib in assay buffer.

-

Add the PARP1 or PARP2 enzyme to each well, followed by the test compound dilutions or controls.

-

Initiate the PARylation reaction by adding NAD+. Incubate at room temperature.

-

Wash the plates to stop the reaction and remove unreacted NAD+.

-

Add the anti-PAR-HRP antibody and incubate.

-

Wash the plates to remove unbound antibody.

-

Add HRP substrate and measure the signal (e.g., chemiluminescence or colorimetric).

-

Data Presentation:

The results should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |

| This compound | Experimental | Experimental |

| Olaparib (Positive Control) | Expected ~1-5 | Expected ~1-5 |

Tier 2: Cellular Activity Assessment

If the compound shows promising enzymatic inhibition, the next logical step is to assess its effects on cancer cells.

Cell Viability/Cytotoxicity Assays

Rationale: These assays determine the compound's ability to inhibit cell growth or induce cell death. A panel of cell lines should be used to assess selectivity. Including cell lines with BRCA1/2 mutations is critical for testing the synthetic lethality hypothesis.

Protocol (MTT Assay):

-

Cell Lines:

-

BRCA-mutant cancer cell line (e.g., MDA-MB-436)

-

BRCA-wild type cancer cell line (e.g., MCF-7)

-

Non-cancerous cell line (e.g., MCF-10A)

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS solution).

-

Measure the absorbance at 570 nm.

-

Data Presentation:

| Cell Line | Genotype | GI50 (µM) for this compound |

| MDA-MB-436 | BRCA1 mutant | Experimental |

| MCF-7 | BRCA wild-type | Experimental |

| MCF-10A | Non-cancerous | Experimental |

Apoptosis and Cell Cycle Analysis

Rationale: To understand the mechanism of cell growth inhibition, it's important to determine if the compound induces programmed cell death (apoptosis) or causes cells to arrest at a particular phase of the cell cycle.[8]

Protocols:

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining): Treat cells with the compound at its GI50 concentration for 24-48 hours. Stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.

-

Cell Cycle Analysis: Treat cells as above, fix them in ethanol, stain with PI, and analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[8]

Tier 3: Cellular Mechanism of Action

These experiments aim to confirm that the compound's cellular effects are indeed due to PARP inhibition.

Cellular PARylation Assay

Rationale: This assay directly measures the level of poly(ADP-ribosyl)ation (PAR) in cells, providing direct evidence of PARP inhibition in a cellular context.[8]

Protocol:

-

Treat cells with the test compound for a short period (e.g., 1-2 hours).

-

Induce DNA damage with an agent like hydrogen peroxide to activate PARP.

-

Lyse the cells and perform a Western blot or ELISA to detect PAR levels using an anti-PAR antibody. A decrease in the PAR signal in treated cells indicates PARP inhibition.

DNA Damage Response (γH2AX Staining)

Rationale: PARP inhibitors prevent the repair of single-strand breaks, which can lead to the formation of double-strand breaks during DNA replication, a more severe form of DNA damage. The phosphorylation of histone H2AX (γH2AX) is a marker for DNA double-strand breaks.

Protocol:

-

Treat cells (especially BRCA-mutant cells) with the test compound.

-

Fix the cells and perform immunofluorescence staining using an antibody against γH2AX.

-

Analyze the formation of γH2AX foci using fluorescence microscopy. An increase in γH2AX foci indicates an accumulation of DNA damage.

Caption: Proposed mechanism of synthetic lethality with this compound.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the initial in-vitro evaluation of this compound. The proposed experiments are designed to systematically investigate its potential as a PARP inhibitor and anticancer agent. Positive results from these studies, particularly potent and selective activity against BRCA-deficient cancer cells, would provide a strong rationale for further preclinical development, including lead optimization, in-vivo efficacy studies in animal models, and pharmacokinetic and toxicological profiling. The exploration of the 3,4-dihydroisoquinolin-1(2H)-one scaffold continues to be a promising avenue for the discovery of novel therapeutics.[4][9]

References

- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. Frontiers | A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers [frontiersin.org]

- 9. Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one and its Analogs: Synthesis, Properties, and Therapeutic Potential

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework and its derivatives, such as this compound, represent a class of "privileged scaffolds" in medicinal chemistry.[1] These structures are prevalent in numerous natural alkaloids and synthetic compounds, exhibiting a vast array of biological activities.[2] This technical guide provides a comprehensive overview of the core compound, this compound, detailing its fundamental properties and synthesis. It further explores the synthesis and significant pharmacological applications of its related analogs, with a focus on their emerging roles as antidiabetic agents, antioomycete compounds for plant protection, and modulators of neuromuscular activity. By synthesizing field-proven insights with detailed methodologies, this document serves as a crucial resource for researchers, scientists, and professionals engaged in drug discovery and development.

The this compound Core

The dihydroisoquinolinone core is a foundational structure from which a multitude of pharmacologically active molecules are derived. Understanding the properties of the parent compound is essential for the rational design of its analogs.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[3] Its core structure consists of a bicyclic system containing a benzene ring fused to a dihydropyridinone ring, with a methoxy group substitution. This substitution pattern, particularly the electron-donating methoxy group, significantly influences the molecule's reactivity and is crucial for many of the biological activities observed in its derivatives.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [5][6] |

| Molecular Weight | 177.20 g/mol | [5][6] |

| CAS Number | 22246-12-4 | [5][7] |

| Appearance | White Crystalline Solid | [3] |

| Melting Point | 136-162 °C | [3][6] |

| Solubility | Soluble in common organic solvents (ethanol, ether, dichloromethane); almost insoluble in water. | [3] |

Spectroscopic Data

Structural confirmation of this compound is typically achieved through standard spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) data reveals characteristic peaks for the aromatic protons, the methoxy group, and the two methylene groups of the dihydroisoquinolinone ring system.[7] Infrared (IR) spectroscopy confirms the presence of the amide carbonyl group and the aromatic system.[5]

Synthesis Strategies

The synthesis of the dihydroisoquinolinone core and its analogs relies on robust and versatile chemical reactions. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthetic Route: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines.[4] The reaction involves the intramolecular cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[4][7] This method is favored because it utilizes readily available phenylethylamine precursors and proceeds via a stable N-acyl intermediate, allowing for the reliable construction of the bicyclic core. The presence of electron-donating groups, such as the methoxy group on the phenyl ring, facilitates the critical electrophilic aromatic substitution step, making it an efficient route for this class of compounds.[4]

Caption: General workflow for the Bischler-Napieralski reaction.

Detailed Protocol 1: Synthesis of this compound

This protocol is based on the principles of acid-catalyzed cyclization, a common method for synthesizing this core structure.[7]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, preheat polyphosphoric acid (PPA) to approximately 120 °C.

-

Addition of Starting Material: Slowly add the precursor, 3-(m-methoxyphenyl)propanamide, to the preheated PPA. The choice of this precursor directly leads to the desired 6-methoxy substitution and the lactam (one) functionality.

-

Reaction: Stir the reaction mixture vigorously at 120 °C for 4-6 hours. The high temperature and acidic environment drive the intramolecular cyclization.

-

Quenching: After the reaction is complete (monitored by TLC), cool the mixture and carefully quench it by pouring it onto crushed ice with stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a base, such as potassium carbonate (K₂CO₃), to a neutral pH. Extract the aqueous layer multiple times with dichloromethane (DCM).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure this compound as a white solid.[7]

Synthesis of Functionalized Analogs: The Castagnoli-Cushman Reaction (CCR)

For generating a library of analogs with diverse substitutions, particularly at the C3 and C4 positions, the Castagnoli-Cushman Reaction (CCR) is an exceptionally powerful tool.[8] This multi-component reaction between a homophthalic anhydride, an imine (pre-formed or generated in situ from an aldehyde and an amine), produces the 3,4-dihydroisoquinolin-1(2H)-one scaffold with a carboxylic acid at the C4 position in a single, highly efficient step.[8] The value of this reaction lies in its operational simplicity and its ability to introduce three points of diversity (from the amine, aldehyde, and anhydride), making it ideal for medicinal chemistry campaigns.

Caption: Multi-component workflow of the Castagnoli-Cushman Reaction.

Pharmacological Significance and Key Analogs

While the core compound is primarily a synthetic intermediate, its analogs have demonstrated significant and diverse biological activities.[6]

Case Study 1: Analogs as Antidiabetic Agents (GLP-1R/GIPR Modulators)

A recent patent application has highlighted the potential of 6-methoxy-3,4-dihydro-1H-isoquinoline derivatives in the treatment of diabetes.[9] These compounds act as positive allosteric modulators (PAMs) of the glucagon-like-peptide-1 (GLP-1) and/or glucose-dependent insulinotropic polypeptide (GIP) receptors.[9]

Mechanism of Action: GLP-1 and GIP are incretin hormones that stimulate insulin release in a glucose-dependent manner.[9] Instead of directly activating the receptor like the natural ligand (an orthosteric agonist), a PAM binds to a different, allosteric site. This binding induces a conformational change in the receptor that enhances the binding and/or efficacy of the natural ligand, thereby potentiating its insulin-releasing effect.[9] This approach offers a nuanced and potentially safer way to modulate receptor activity compared to direct agonists.

Caption: Mechanism of a Positive Allosteric Modulator (PAM).

Case Study 2: Analogs in Plant Science (Antioomycete Agents)

In the field of agricultural science, derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been synthesized and identified as potent antioomycete agents, specifically against the plant pathogen Pythium recalcitrans.[8]

A study involving 59 synthesized derivatives found that many exhibited superior activity compared to the commercial agent hymexazol.[8] Compound I23 from this study was particularly potent, with an in vivo preventive efficacy of 96.5% at a dose of 5.0 mg per pot.[8]

| Compound | EC₅₀ (μM) against P. recalcitrans | Source |

| I23 | 14.0 | [8] |

| Hymexazol (Commercial) | 37.7 | [8] |

Mechanism of Action: Physiological and ultrastructural analyses suggest that the mode of action for these compounds involves the disruption of the pathogen's biological membrane systems.[8] Structure-activity relationship (SAR) studies revealed that a C4-carboxyl group was a critical structural requirement for high activity.[8]

Case Study 3: Analogs Modulating Muscle Contractility

Derivatives of dihydroisoquinoline have also been investigated for their effects on smooth muscle. One study on 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) found that it reduces the strength of Ca²⁺-dependent contractions in smooth muscle preparations.[10]

Mechanism of Action: The compound appears to modulate the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors.[10] Immunohistochemical tests confirmed a significant reduction in 5-HT₂ₐ and 5-HT₂ₑ receptor activity, indicating a complex mechanism involving both direct muscle effects and modulation of the enteric nervous system.[10] Such compounds could serve as leads for developing new treatments for disorders involving smooth muscle dysregulation.

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of dihydroisoquinolinone analogs are highly dependent on their substitution patterns. Key SAR insights from various studies include:

-

C4-Position: For antioomycete activity, the presence of a carboxyl group at the C4 position is considered essential for potent inhibition of P. recalcitrans.[8]

-

N2-Position: The nature of the substituent on the nitrogen atom significantly impacts bioactivity. In the antioomycete study, various alkyl, aryl, and heterocyclic moieties were explored to optimize activity.[8]

-

C3-Position: Similar to the N2-position, modifications at the C3-position, often with various aryl groups introduced via the Castagnoli-Cushman reaction, are critical for tuning the biological effect.[8]

-

Aromatic Ring Substitution: The position and nature of substituents on the benzene ring, such as the methoxy group in the parent compound, are known to be crucial. Electron-donating groups generally facilitate the key cyclization step in synthesis and can play a direct role in receptor binding.[4]

Conclusion and Future Outlook

This compound is a valuable chemical scaffold that serves as a gateway to a vast chemical space of biologically active molecules. The versatility of synthetic methods like the Bischler-Napieralski and Castagnoli-Cushman reactions allows for the systematic exploration of its derivatives. The demonstrated applications of its analogs in diverse fields—from treating diabetes and modulating neuromuscular function to protecting agricultural crops—underscore the profound potential of this "privileged" structure.

Future research will likely focus on leveraging computational methods for the rational design of new analogs with enhanced potency and specificity. Exploring novel therapeutic targets, optimizing pharmacokinetic properties, and developing more sustainable and efficient synthetic protocols will continue to drive innovation in this exciting area of medicinal chemistry.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. This compound | C10H11NO2 | CID 10607392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. 6-METHOXY-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 22246-12-4 [chemicalbook.com]

- 8. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Isoquinolinone Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract